molecular formula C12H17FN2S B7998403 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol

4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol

Cat. No.: B7998403
M. Wt: 240.34 g/mol
InChI Key: JPMVQTQPIOQNER-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol is a synthetic organic compound characterized by the presence of a fluorine atom, a thiophenol group, and a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorothiophenol and 4-methylpiperazine.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures, often in the presence of a base to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its activity.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Modified thiophenol derivatives.

    Substitution Products: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigating its interactions with biological targets, such as enzymes or receptors.

    Materials Science: Exploring its properties for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol depends on its specific application:

    Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-[(4-methylpiperazino)methyl]phenol: Similar structure but with a phenol group instead of thiophenol.

    4-Fluoro-2-[(4-methylpiperazino)methyl]benzene: Lacks the thiophenol group, affecting its reactivity and applications.

Uniqueness

4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol is unique due to the combination of its fluorine, thiophenol, and piperazine moieties, which confer distinct chemical and biological properties not found in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2S/c1-14-4-6-15(7-5-14)9-10-8-11(13)2-3-12(10)16/h2-3,8,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMVQTQPIOQNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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